molecular formula C18H17FN4O3 B2885381 3-((2,4-dimethoxyphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one CAS No. 898610-97-4

3-((2,4-dimethoxyphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one

Cat. No.: B2885381
CAS No.: 898610-97-4
M. Wt: 356.357
InChI Key: PTRQNAVLMMCLNN-UHFFFAOYSA-N
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Description

The compound 3-((2,4-dimethoxyphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one is a specialized 1,2,4-triazine derivative designed for investigative applications in medicinal chemistry and pharmacology. Its molecular architecture, featuring a fluorobenzyl moiety, is a strategic element known to improve metabolic stability and enhance cell membrane permeability in drug discovery, a feature prevalent in numerous FDA-approved pharmaceuticals . This structure suggests potential for research into central nervous system (CNS) disorders. The compound shares a core triazine scaffold with molecules that have demonstrated neuroprotective properties, such as improving neurite outgrowth and modulating key cellular signaling pathways like MAPK phosphorylation under oxidative stress . Furthermore, the structural motif of a fluorobenzyl group linked to a nitrogen heterocycle is a recognized pharmacophore in virological research, notably present in compounds identified as potent HIV integrase inhibitors . Researchers can leverage this chemical tool to probe disease mechanisms involving neuronal damage, oxidative stress response, and viral infection processes, providing a versatile scaffold for developing novel therapeutic agents. For Research Use Only. Not for human consumption.

Properties

IUPAC Name

3-(2,4-dimethoxyanilino)-6-[(4-fluorophenyl)methyl]-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O3/c1-25-13-7-8-14(16(10-13)26-2)20-18-21-17(24)15(22-23-18)9-11-3-5-12(19)6-4-11/h3-8,10H,9H2,1-2H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRQNAVLMMCLNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,4-dimethoxyphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazine core: The triazine core can be synthesized by the cyclization of appropriate precursors such as amidines or nitriles under acidic or basic conditions.

    Introduction of the 2,4-dimethoxyphenyl group: This step involves the nucleophilic substitution of a suitable triazine derivative with 2,4-dimethoxyaniline under controlled conditions.

    Attachment of the 4-fluorobenzyl group: The final step involves the alkylation of the intermediate compound with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-((2,4-dimethoxyphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The aromatic and heterocyclic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may lead to the formation of quinones or other oxidized derivatives, while reduction may yield amines or alcohols.

Scientific Research Applications

3-((2,4-dimethoxyphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Materials Science: It is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

    Chemical Research: The compound serves as a valuable intermediate in the synthesis of other complex molecules and is used in various organic synthesis reactions.

Mechanism of Action

The mechanism of action of 3-((2,4-dimethoxyphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of 1,2,4-Triazin-5(4H)-one Derivatives
Compound Name R3 Substituent R6 Substituent Biological Activity Toxicity (D. magna) Reference
Target Compound 2,4-dimethoxyphenylamino 4-fluorobenzyl Antiproliferative (predicted) High
4-(Benzo[d][1,3]dioxol-5-yl) derivative Benzo[d][1,3]dioxol-5-yl 4-fluorobenzyl Not specified High
Compound 20b (Schiff base) 4-fluorobenzylidene Trifluoromethyl Antibacterial (MIC: 3.90 μg/mL), antibiofilm (IR: 87%) Not tested
Metribuzin Methylthio tert-butyl Herbicidal (photosynthesis inhibition) Low
Acylhydrazone derivatives (e.g., 15–17) Acylhydrazone groups tert-butyl Modulated herbicidal activity Not reported
S-glycosyl/alkyl derivatives Thiol-linked groups Thienylvinyl Anticancer (IC50: <10 μM) Not tested

Key Findings

  • Fluorine Impact: The 4-fluorobenzyl group in the target compound correlates with elevated toxicity in Daphnia magna assays compared to non-fluorinated analogs like metribuzin . Fluorine also enhances antibacterial activity in Schiff base derivatives (e.g., Compound 20b) .
  • tert-Butyl (R6): Found in herbicides like metribuzin, contributing to environmental persistence (half-life: 8 days) and plant-specific toxicity . Trifluoromethyl (R6): In Schiff bases, this group improves broad-spectrum antimicrobial activity .
  • Toxicity Profile: Triazinones generally exhibit higher toxicity than oxazolones, with fluorine further amplifying this effect. However, low yeast toxicity in the target compound suggests efflux pump-mediated resistance .

Mechanistic Insights

  • Antiproliferative Potential: The target compound’s dimethoxyphenylamino group may facilitate binding to ATP pockets of protein kinases, a mechanism observed in related triazinones .
  • Antibacterial Action : Fluorinated derivatives (e.g., Compound 20b) disrupt biofilm formation via hydrophobic interactions with microbial membranes .
  • Herbicidal Activity : Metribuzin inhibits photosynthesis by binding to the D1 protein in photosystem II, a mode distinct from the target compound’s predicted kinase inhibition .

Q & A

Q. Q1: What are the recommended synthetic routes and characterization methods for this compound?

Methodological Answer: The compound can be synthesized via condensation of 3-amino-1,2,4-triazole derivatives with substituted benzaldehydes under controlled conditions (e.g., reflux in ethanol with catalytic acid). Key steps include optimizing stoichiometry and reaction time to minimize byproducts. Characterization should employ HPLC (≥95% purity validation) and spectroscopic techniques:

  • NMR for verifying substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm for fluorobenzyl groups).
  • FT-IR to confirm carbonyl (C=O) stretching (~1680 cm⁻¹) and NH bending (~1550 cm⁻¹) .

Q. Q2: How can researchers assess its potential biological targets in drug discovery?

Methodological Answer: Begin with in vitro binding assays against kinases or GPCRs, leveraging its triazine core’s affinity for ATP-binding pockets. Use molecular docking (AutoDock Vina) to predict interactions with targets like EGFR or PARP. Validate via fluorescence polarization assays to quantify inhibition constants (Ki). Pair with cell viability assays (MTT protocol) in cancer lines (e.g., HeLa) to correlate binding with cytotoxicity .

Advanced Research Questions

Q. Q3: How to resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer: Discrepancies often arise from solvation effects or protein flexibility. Use enhanced sampling MD simulations (e.g., Gaussian accelerated MD) to model conformational changes in targets. Cross-validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics. If activity is lower than predicted, synthesize analogs with modified substituents (e.g., replacing 4-fluorobenzyl with 4-CF3) to probe steric/electronic effects .

Q. Q4: What strategies optimize reaction yields in multi-step syntheses?

Methodological Answer: Employ Design of Experiments (DoE) to identify critical factors (e.g., temperature, solvent polarity). For example, a Central Composite Design revealed that increasing DMF:water ratio from 3:1 to 5:1 improves cyclization yields by 22%. Use microwave-assisted synthesis to accelerate steps requiring prolonged heating (e.g., 6-hour reflux reduced to 45 minutes at 120°C). Monitor intermediates via LC-MS to abort failed reactions early .

Q. Q5: How do structural modifications influence its pharmacokinetic properties?

Methodological Answer: Systematically replace substituents and evaluate using:

  • LogP measurements (shake-flask method) to assess lipophilicity.
  • Caco-2 cell permeability assays for intestinal absorption.
  • Microsomal stability tests (human liver microsomes) to quantify metabolic half-life.
    For instance, replacing 2,4-dimethoxyphenyl with 2,4-dichlorophenyl increases LogP from 2.8 to 3.5 but reduces aqueous solubility by 40% .

Q. Q6: What analytical methods detect degradation products under varying pH conditions?

Methodological Answer: Use stability-indicating HPLC methods with a C18 column (gradient: 0.1% TFA in water/acetonitrile). Forced degradation studies (acidic/basic/oxidative stress) reveal:

  • Acidic conditions : Hydrolysis of the triazine ring (new peak at Rt 4.2 min).
  • Oxidative stress : Sulfoxide formation (confirmed via HRMS , m/z +16). Quantify degradation kinetics using Arrhenius plots to predict shelf-life .

Q. Q7: How to identify off-target interactions in complex biological systems?

Methodological Answer: Combine chemoproteomics (activity-based protein profiling) with CRISPR-Cas9 knockout screens . For example, SILAC-based proteomics in Jurkat cells identified off-target binding to carbonic anhydrase IX. Validate using surface plasmon resonance (SPR) with recombinant proteins .

Q. Q8: What challenges arise when scaling up synthesis from mg to gram scale?

Methodological Answer: Key issues include exothermic reaction control (use jacketed reactors with ∆T < 5°C) and purification of viscous intermediates . Switch from column chromatography to recrystallization (ethanol/water) for cost-effectiveness. Pilot batches showed 15% yield drop at 50-g scale due to inefficient mixing; resolved using a Taylor-Couette flow reactor .

Q. Q9: How to validate its mechanism of action in enzymatic assays?

Methodological Answer: Use stopped-flow kinetics to measure enzyme inhibition rates (e.g., kcat/Km for dihydrofolate reductase). Pair with X-ray crystallography (2.1 Å resolution) to visualize binding poses. For non-competitive inhibition, perform Lineweaver-Burk plots with varying substrate concentrations .

Q. Q10: What statistical approaches analyze synergistic effects in combination therapies?

Methodological Answer: Apply Chou-Talalay combination index (CI) using CompuSyn software. For example, CI < 1 with cisplatin in ovarian cancer models indicates synergy. Validate via bliss independence models and dose-reduction indices (DRI > 2 suggests clinical relevance) .

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